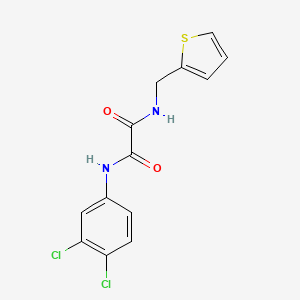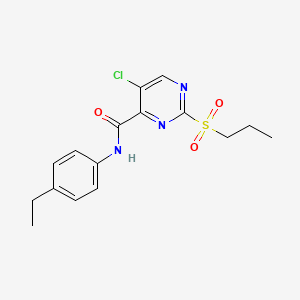
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide
説明
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide, also known as ACR16, is a chemical compound that has been studied for its potential use in treating neurological disorders such as schizophrenia and Alzheimer's disease. In
作用機序
The exact mechanism of action of N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood. However, it is believed to act as an antagonist at the D2 and 5-HT2A receptors in the brain. By blocking these receptors, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide may reduce the activity of dopamine and serotonin, which are neurotransmitters that are thought to be involved in the development of schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and cognitive function. Additionally, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is believed to be involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been extensively studied in animal models, which makes it a useful tool for researchers studying neurological disorders.
However, there are also some limitations to using N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments. For example, the exact mechanism of action of N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide. One area of interest is the development of more potent and selective D2 and 5-HT2A receptor antagonists. Additionally, researchers are interested in exploring the potential use of N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Another area of interest is the development of new formulations of N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide that can be administered in different ways, such as through the use of transdermal patches or inhalers. Additionally, researchers are interested in exploring the potential use of N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide in combination with other drugs, such as cholinesterase inhibitors, to enhance its therapeutic effects.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide, or N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide, is a chemical compound that has been studied for its potential use in treating neurological disorders such as schizophrenia and Alzheimer's disease. While the exact mechanism of action of N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood, it is believed to act as an antagonist at the D2 and 5-HT2A receptors in the brain. N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects, and has been extensively studied in animal models. There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide, including the development of more potent and selective D2 and 5-HT2A receptor antagonists, and the exploration of new formulations and combination therapies.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been extensively studied for its potential use in the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. In preclinical studies, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLOHQLDEOAZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)
![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)
![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)



![N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387415.png)
![2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4387418.png)
![6,8-dichloro-3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4387422.png)
![N-benzyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4387426.png)
![N-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-2-furamide](/img/structure/B4387429.png)
